molecular formula C11H9N3NaO2+ B8036530 sodium;(4Z)-3-hydroxy-4-(pyridin-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one

sodium;(4Z)-3-hydroxy-4-(pyridin-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B8036530
M. Wt: 238.20 g/mol
InChI Key: QWZUIMCIEOCSJF-CHHCPSLASA-N
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Description

The compound with the identifier sodium;(4Z)-3-hydroxy-4-(pyridin-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is known as lipase. Lipase is an enzyme that catalyzes the hydrolysis of fats (lipids). It plays a crucial role in the digestion, transport, and processing of dietary lipids in most, if not all, living organisms. Lipases are essential for the breakdown of fats into fatty acids and glycerol, which can then be absorbed by the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lipase can be produced through various methods, including microbial fermentation and extraction from animal tissues. Microbial fermentation is the most common method due to its efficiency and cost-effectiveness. The process involves cultivating microorganisms such as bacteria, fungi, or yeast that naturally produce lipase. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize enzyme production.

Industrial Production Methods: In industrial settings, lipase production typically involves large-scale fermentation processes. The microorganisms are grown in bioreactors under controlled conditions. After fermentation, the lipase is extracted and purified using techniques such as centrifugation, filtration, and chromatography. The purified enzyme is then formulated into various products for use in different applications.

Chemical Reactions Analysis

Types of Reactions: Lipase primarily catalyzes the hydrolysis of triglycerides into fatty acids and glycerol. This reaction is essential for lipid digestion and absorption in the gastrointestinal tract. Lipase can also catalyze other reactions, including esterification and transesterification, which are important in the production of biodiesel and other industrial processes.

Common Reagents and Conditions: The hydrolysis reaction catalyzed by lipase typically requires the presence of water and occurs at a specific pH and temperature. The optimal conditions for lipase activity vary depending on the source of the enzyme. For example, lipases from different microorganisms may have different pH and temperature optima.

Major Products Formed: The primary products of lipase-catalyzed hydrolysis are fatty acids and glycerol. These products are essential for various metabolic processes in the body. In industrial applications, lipase can be used to produce biodiesel, which is a renewable and environmentally friendly fuel.

Scientific Research Applications

Lipase has a wide range of applications in scientific research and industry. In the field of chemistry, lipase is used as a biocatalyst for the synthesis of various compounds. In biology and medicine, lipase is used to study lipid metabolism and to develop treatments for conditions such as obesity and hyperlipidemia. In the food industry, lipase is used to enhance the flavor and texture of dairy products and to improve the shelf life of baked goods.

Mechanism of Action

Lipase exerts its effects by binding to lipid molecules and catalyzing their hydrolysis. The enzyme has a specific active site that interacts with the lipid substrate, facilitating the breakdown of triglycerides into fatty acids and glycerol. The molecular targets of lipase include triglycerides and other lipid molecules. The pathways involved in lipase activity include the digestion and absorption of dietary fats in the gastrointestinal tract.

Comparison with Similar Compounds

Lipase is unique in its ability to catalyze the hydrolysis of triglycerides. Other similar enzymes include phospholipase and esterase, which also catalyze the hydrolysis of lipid molecules but have different substrate specificities and reaction mechanisms. Phospholipase, for example, specifically targets phospholipids, while esterase catalyzes the hydrolysis of ester bonds in a wide range of substrates.

List of Similar Compounds:
  • Phospholipase
  • Esterase
  • Cholesterol esterase

Lipase stands out due to its specificity for triglycerides and its crucial role in lipid metabolism.

Properties

IUPAC Name

sodium;(4Z)-3-hydroxy-4-(pyridin-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,16H,(H,12,14);/q;+1/b13-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZUIMCIEOCSJF-CHHCPSLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN=C2C=CC(=O)C=C2O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/N=C\2/C=CC(=O)C=C2O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3NaO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;(4Z)-3-hydroxy-4-(pyridin-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one
Reactant of Route 2
sodium;(4Z)-3-hydroxy-4-(pyridin-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one
Reactant of Route 3
sodium;(4Z)-3-hydroxy-4-(pyridin-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one
Reactant of Route 4
sodium;(4Z)-3-hydroxy-4-(pyridin-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one
Reactant of Route 5
sodium;(4Z)-3-hydroxy-4-(pyridin-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one
Reactant of Route 6
sodium;(4Z)-3-hydroxy-4-(pyridin-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one

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